An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategies of 2-amino-N-methyl-1,3-thiazole-4-carboxamide
An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategies of 2-amino-N-methyl-1,3-thiazole-4-carboxamide
Executive Summary
This technical guide provides a comprehensive overview of 2-amino-N-methyl-1,3-thiazole-4-carboxamide, a molecule of significant interest built upon the privileged 2-aminothiazole scaffold. The 2-aminothiazole core is a cornerstone in medicinal chemistry, found in numerous approved drugs and clinical candidates.[1] This document, intended for researchers, medicinal chemists, and drug development professionals, delves into the molecule's fundamental chemical properties, provides detailed synthetic protocols with mechanistic justifications, explores its reactivity, and discusses its potential in a therapeutic context. By synthesizing data from established literature and predictive analysis, this guide serves as a foundational resource for the investigation and application of this promising heterocyclic compound.
Introduction: The Significance of the 2-Aminothiazole Scaffold
Heterocyclic compounds containing nitrogen and sulfur atoms are of paramount importance in drug discovery, and the thiazole ring is a prominent example.[2] Found in natural products like Vitamin B1 (Thiamine) and a multitude of synthetic agents, the thiazole nucleus is a versatile pharmacophore.[3] The "2-aminothiazole" moiety, in particular, is recognized as a privileged structure due to its ability to interact with a wide range of biological targets.[1][3] This scaffold is present in drugs with diverse therapeutic actions, including antibacterial, anti-inflammatory, anticancer, and anti-HIV activities.[2][3]
The subject of this guide, 2-amino-N-methyl-1,3-thiazole-4-carboxamide, combines this potent core with a carboxamide functional group, a common feature in drug candidates that enhances binding affinity and modulates pharmacokinetic properties. Analogues with a 2-amino-thiazole-4-carboxamide structure have been specifically investigated as potent anti-mitotic agents, highlighting the direct relevance of this chemical class to oncology research.[4] This document will systematically dissect its chemical nature to empower further research and development.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a molecule is the first step in its rational development. The following sections detail the known and predicted characteristics of 2-amino-N-methyl-1,3-thiazole-4-carboxamide.
Core Molecular Properties
The essential identifiers and calculated properties of the title compound are summarized below for quick reference.
| Property | Value | Source |
| IUPAC Name | 2-amino-1,3-thiazole-4-carboxamide | [5] |
| CAS Number | 118452-02-1 | [5] |
| Molecular Formula | C₄H₅N₃OS | [5] |
| Molecular Weight | 143.16 g/mol | [5] |
| Canonical SMILES | NC(=O)C1=CSC(N)=N1 | [5] |
| InChIKey | YSNYFPFEBBRSHS-UHFFFAOYSA-N | [5] |
Spectroscopic Characterization
Spectroscopic analysis is critical for structure verification and purity assessment. While experimental spectra for this specific compound are not widely published, a robust profile can be predicted based on its functional groups and data from closely related analogues.[6][7][8]
Caption: Chemical structure of the title compound.
Nuclear Magnetic Resonance (NMR) provides the definitive map of a molecule's carbon-hydrogen framework.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | ~7.5 - 7.8 | Singlet (s) | C5-H proton on the electron-deficient thiazole ring. |
| ~7.2 | Broad Singlet (br s) | Two protons of the C2-NH₂ group; exchangeable with D₂O. | |
| ~7.0 | Broad Singlet (br s) | One proton of the amide N-H; exchangeable with D₂O. | |
| ~2.8 | Doublet (d) | Three protons of the N-CH₃ group, coupled to the amide N-H. | |
| ¹³C NMR | ~168 | Singlet | C2 carbon (guanidinic carbon of the amino group). |
| ~163 | Singlet | C=O carbon of the amide. | |
| ~145 | Singlet | C4 carbon of the thiazole ring. | |
| ~115 | Singlet | C5 carbon of the thiazole ring. | |
| ~26 | Singlet | N-CH₃ carbon. |
Causality Note: The deshielding of the C5-H proton is a direct consequence of the electron-withdrawing nature of the thiazole ring's sulfur and nitrogen atoms and the adjacent carboxamide group. The broadness of the N-H signals is typical due to quadrupole broadening and chemical exchange.
IR spectroscopy identifies the key functional groups, while MS confirms the molecular weight and provides fragmentation data.
| Technique | Predicted Key Signals | Functional Group Assignment |
| IR (cm⁻¹) | 3400-3200 (multiple bands) | N-H stretching (primary amine and secondary amide). |
| ~1660 | C=O stretching (Amide I band). | |
| ~1620 | N-H bending (amine scissoring). | |
| ~1550 | C=N stretching (thiazole ring). | |
| MS (m/z) | 143 [M]⁺ | Molecular ion peak. |
| 114 | Loss of N-methyl group (-CH₃N). | |
| 86 | Cleavage of the carboxamide side chain. |
Synthesis and Purification Protocol
The synthesis of 2-aminothiazole derivatives is well-established, most commonly employing the Hantzsch thiazole synthesis or variations thereof.[6] The most logical and field-proven approach for the title compound involves a two-step process starting from a commercially available precursor.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic disconnection points to 2-amino-1,3-thiazole-4-carboxylic acid (or its ethyl ester) and methylamine as the immediate precursors. The key transformation is a standard amide bond formation. The carboxylic acid precursor itself can be synthesized from ethyl 3-bromo-2-oxopropanoate and thiourea.
Caption: Retrosynthetic pathway for the target molecule.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, where successful isolation of the intermediate ester confirms the viability of the core synthesis before proceeding to the final, more valuable step.
Step 1: Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate
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Rationale: This step utilizes a modified Hantzsch synthesis. Ethyl 3-bromo-2-oxopropanoate provides the C4-C5 and carboxylate backbone, while thiourea acts as the N-C-S component to form the heterocyclic ring. Ethanol is a suitable solvent that dissolves both reactants and facilitates the reaction upon heating.
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Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thiourea (1.0 eq) and absolute ethanol (100 mL).
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Reaction: Stir the suspension until the thiourea is partially dissolved. Add ethyl 3-bromo-2-oxopropanoate (1.0 eq) dropwise at room temperature.
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Heating: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane mobile phase.
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Workup: After completion, cool the mixture to room temperature. A precipitate of the product should form. If not, reduce the solvent volume under reduced pressure.
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Isolation: Filter the solid product, wash with cold ethanol (2 x 20 mL) and then diethyl ether (2 x 20 mL) to remove unreacted starting materials.
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Purification: The crude product is often of high purity. If necessary, it can be recrystallized from ethanol to yield a crystalline solid.
Step 2: Amidation to 2-amino-N-methyl-1,3-thiazole-4-carboxamide
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Rationale: This step involves the direct aminolysis of the ester with methylamine. Using an aqueous solution of methylamine in a sealed vessel is a standard and effective method for this transformation, as the pressure buildup drives the reaction to completion.
-
Setup: In a sealed pressure vessel, suspend the ethyl 2-amino-1,3-thiazole-4-carboxylate (1.0 eq) from Step 1 in a 40% aqueous solution of methylamine (5-10 eq).
-
Reaction: Seal the vessel and heat the mixture to 60-70 °C with vigorous stirring for 12-18 hours. The reaction must be performed in a well-ventilated fume hood.
-
Workup: Cool the vessel to room temperature before carefully opening. A solid precipitate of the product is expected.
-
Isolation: Filter the solid product and wash thoroughly with cold water to remove excess methylamine and other water-soluble impurities.
-
Purification: Dry the solid under vacuum. If further purification is needed, recrystallization from an appropriate solvent system (e.g., ethanol/water) or purification via flash column chromatography on silica gel (using a dichloromethane/methanol gradient) can be employed.
Synthetic Workflow Diagram
Caption: Overall synthetic workflow for the target compound.
Chemical Reactivity
The reactivity of 2-amino-N-methyl-1,3-thiazole-4-carboxamide is governed by its three key functional components: the exocyclic amino group, the thiazole ring, and the N-methylcarboxamide side chain.
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C2-Amino Group: This is the most nucleophilic site on the molecule. It readily undergoes acylation, sulfonylation, and alkylation.[9] This reactivity is crucial for creating diverse libraries of derivatives for structure-activity relationship (SAR) studies. For example, reaction with various acid chlorides or sulfonyl chlorides in the presence of a non-nucleophilic base like pyridine would yield N-substituted derivatives.[10]
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Thiazole Ring: The thiazole ring is an electron-rich aromatic system, but its reactivity towards electrophilic aromatic substitution is modulated by the strongly activating amino group at C2 and the deactivating carboxamide group at C4. Substitution, if it occurs, would be directed to the C5 position.
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N-Methylcarboxamide: The amide bond is generally robust. It can be hydrolyzed back to the corresponding carboxylic acid under harsh acidic or basic conditions with prolonged heating, though this is not a typical synthetic transformation.
Reactivity Hotspot Diagram
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- 5. 2-AMINO-1,3-THIAZOLE-4-CARBOXAMIDE | CAS 118452-02-1 [matrix-fine-chemicals.com]
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